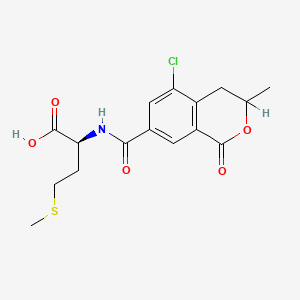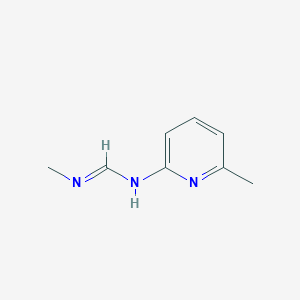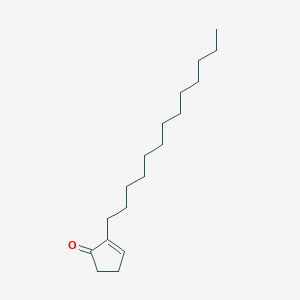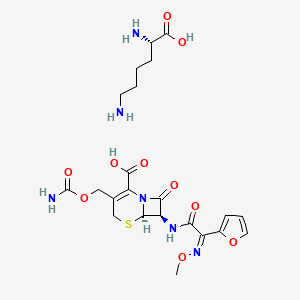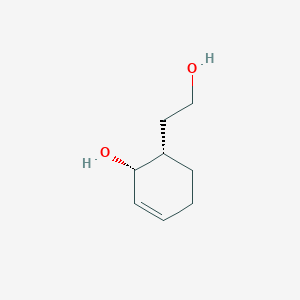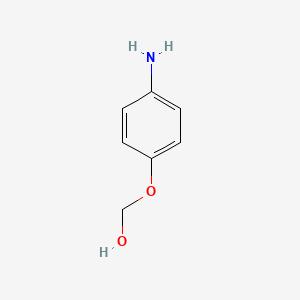
(4-Aminophenoxy)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenoxy)methanol is an organic compound with the molecular formula C7H9NO2 It consists of a phenoxy group substituted with an amino group at the para position and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenoxy)methanol typically involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. One common method is the reaction of 4-nitrophenol with methanol in the presence of a base, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminophenoxy)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Nitrophenoxy)methanol.
Reduction: this compound.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-Aminophenoxy)methanol is used as a building block in the synthesis of polyimides and other high-performance polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological research, this compound is studied for its potential as a precursor to bioactive compounds. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of (4-Aminophenoxy)methanol involves its ability to participate in nucleophilic aromatic substitution reactions. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where this compound serves as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Similar structure but lacks the methanol group.
4-Nitrophenol: Similar structure but has a nitro group instead of an amino group.
Phenoxyethanol: Similar structure but has an ethoxy group instead of an amino group.
Uniqueness
(4-Aminophenoxy)methanol is unique due to the presence of both an amino group and a methanol group on the phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
63266-98-8 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(4-aminophenoxy)methanol |
InChI |
InChI=1S/C7H9NO2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,9H,5,8H2 |
InChI-Schlüssel |
FQKISMAOVTYAGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


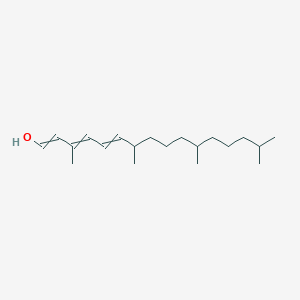

![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
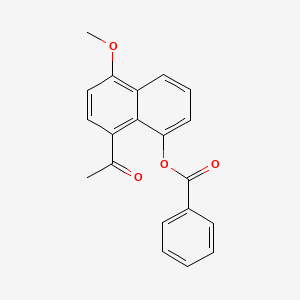
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)


